molecular formula C56H96N10O19 B193730 Caspofungin acetate CAS No. 179463-17-3

Caspofungin acetate

Cat. No. B193730
M. Wt: 1213.4 g/mol
InChI Key: OGUJBRYAAJYXQP-LLXMLGLCSA-N
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Description

Caspofungin acetate is an antifungal medicine that fights infections caused by fungus . It is used to treat fungal infections of the stomach, lungs, esophagus, or other internal body areas . Caspofungin belongs to a new class of antifungal agents called echinocandins . It is typically administered intravenously .


Synthesis Analysis

Caspofungin acetate is prepared from PneumocandinB0 . The preparation involves the use of a high-tech liquid chromatograph system, which includes components like the Agilent 1260 infinity quaternary pump module, a sophisticated MWD detector, and the Empower 3 data handling system .


Molecular Structure Analysis

Caspofungin acetate has a molecular formula of C56H96N10O19 . It is a semi-synthetic water-soluble lipopeptide produced from a fermentation product of the fungus Glarea lozoyensis .


Chemical Reactions Analysis

Caspofungin, when dissolved in low ionic solutions, has rapid and potent antimicrobial activities against multidrug-resistant (MDR) Candida and bacteria cells even in non-growth conditions . This effect was not observed in 0.9% NaCl or other ion-containing solutions and was not exerted by other echinocandins .


Physical And Chemical Properties Analysis

Caspofungin acetate is a semi-synthetic water-soluble lipopeptide . More detailed physical and chemical properties can be found on databases like PubChem .

Scientific Research Applications

  • Understanding Resistance Mechanisms : Research has focused on understanding the mechanisms of resistance to caspofungin, particularly in Aspergillus fumigatus. A study characterized mutants of A. fumigatus with reduced susceptibility to caspofungin, revealing novel resistance mechanisms unrelated to target site mutations or changes in target gene expression (Gardiner et al., 2005).

  • Efficacy in Treating Fungal Infections : The efficacy of caspofungin in treating various fungal infections, including oropharyngeal and esophageal candidiasis, has been demonstrated. For instance, a study showed favorable responses in patients with HIV infection treated with caspofungin for esophageal candidiasis (Arathoon et al., 2002).

  • In Vitro Antifungal Activity : Caspofungin's antifungal activity against Aspergillus fumigatus has been investigated, with studies showing its ability to kill growing cells of the fungus in vitro. This highlights caspofungin's potential as a therapeutic option for invasive aspergillosis (Bowman et al., 2002).

  • Quantitative Analysis in Animal Models : The use of quantitative PCR assays to measure the burden of Aspergillus fumigatus in murine models has been studied, demonstrating the efficacy of caspofungin in reducing fungal load (Bowman et al., 2001).

  • Discovery and Development Pathways : The discovery and development of caspofungin, from a natural product to a clinically approved antifungal agent, have been detailed, providing insights into the challenges and solutions encountered in its development (Balkovec et al., 2014).

  • Retinal Toxicity Studies : Studies have evaluated the retinal toxicity of intravitreal caspofungin in animal models, assessing its safety for the treatment of fungal endophthalmitis (Mojumder et al., 2010).

  • Efficacy in Combination Therapies : The efficacy of caspofungin in combination with other antifungal agents, like liposomal amphotericin B, has been explored for the treatment of invasive aspergillosis in patients with hematologic malignancies (Kontoyiannis et al., 2003).

  • In Vivo Efficacy : Research has demonstrated the in vivo efficacy of caspofungin in animal models of disseminated aspergillosis and candidiasis, providing evidence for its fungicidal activity against Candida albicans (Abruzzo et al., 2000).

  • Pharmacological Properties : Studies have delved into the pharmacological properties of caspofungin, including its mechanism of action, pharmacokinetics, and potential clinical uses (Stone et al., 2002).

  • Hepatic Uptake and Metabolism : Research on the hepatic uptake and metabolism of caspofungin provides important insights into its elimination and potential drug interactions (Sandhu et al., 2005).

Safety And Hazards

Caspofungin acetate can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Caspofungin acetate shows promise in the treatment of invasive aspergillosis in patients who are refractory or intolerant to other therapies . Further studies are required to define the exact role of caspofungin in the antifungal armamentarium .

properties

IUPAC Name

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUJBRYAAJYXQP-LLXMLGLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H96N10O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1213.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caspofungin acetate

CAS RN

179463-17-3
Record name Pneumocandin B0, 1-[(4R,5S)-5-[(2-aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-, acetate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,520
Citations
CA Sable, BYT Nguyen… - Transplant infectious …, 2002 - Wiley Online Library
Caspofungin acetate is the first member of the novel echinocandin class of antifungal drugs to be marketed in the United States. It has recently been approved for use in patients with …
Number of citations: 193 onlinelibrary.wiley.com
AT Hoang - American journal of health-system pharmacy, 2001 - academic.oup.com
… received either caspofungin acetate or amphotericin B, fewer caspofungin acetate recipients (… Caspofungin acetate appears to be fungicidal, with a wide spectrum of antifungal activity …
Number of citations: 108 academic.oup.com
SA Pacetti, SP Gelone - Annals of Pharmacotherapy, 2003 - journals.sagepub.com
… In vitro studies showed that caspofungin acetate, at clinically relevant concentrations, is not an inhibitor of any enzyme in the cytochrome P450 family. In clinical studies, caspofungin did …
Number of citations: 78 journals.sagepub.com
JC Bowman, PS Hicks, MB Kurtz, H Rosen… - Antimicrobial agents …, 2002 - Am Soc Microbiol
Caspofungin acetate is an antifungal antibiotic that inhibits synthesis of 1,3-β-d-glucan, an essential component of the fungal cell wall. While caspofungin causes cell death in yeasts …
Number of citations: 329 journals.asm.org
SK Balani, X Xu, BH Arison, MV Silva, A Gries… - Drug metabolism and …, 2000 - ASPET
Caspofungin acetate (MK-0991) is a semisynthetic pneumocandin derivative being developed as a parenteral antifungal agent with broad-spectrum activity against systemic infections …
Number of citations: 132 dmd.aspetjournals.org
S Perea, G Gonzalez, AW Fothergill… - Antimicrobial agents …, 2002 - Am Soc Microbiol
… The interaction between caspofungin acetate and voriconazole was studied in vitro by using … The echinocandin caspofungin acetate (CAS), formerly MK-0991, belongs to a new class of …
Number of citations: 233 journals.asm.org
D Goodman, E Pamer, A Jakubowski… - Clinical Infectious …, 2002 - academic.oup.com
… Caspofungin acetate, the first agent of this class to obtain … Although caspofungin acetate has activity against a broad … We describe a case in which caspofungin acetate was used as a …
Number of citations: 117 academic.oup.com
B Spellberg, Y Fu, JE Edwards Jr… - Antimicrobial agents and …, 2005 - Am Soc Microbiol
… We have found that caspofungin acetate (CAS) has activity in the diabetic murine model of hematogenously disseminated R. oryzae infection (4). We therefore tested ABLC and CAS in …
Number of citations: 209 journals.asm.org
A Espinel-Ingroff - Journal of clinical microbiology, 2003 - Am Soc Microbiol
… The NCCLS M38-A document does not describe guidelines for testing caspofungin acetate (… Among them, caspofungin acetate (MK-0991) is a new echinocandin that has been recently …
Number of citations: 115 journals.asm.org
JC Bowman, GK Abruzzo, JW Anderson… - Antimicrobial agents …, 2001 - Am Soc Microbiol
… Caspofungin acetate was recently approved for the treatment … Caspofungin acetate (MK-0991) is the first compound of this class to be approved for therapeutic use. Caspofungin acetate…
Number of citations: 256 journals.asm.org

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